molecular formula C28H49N11O11 B549919 Grgdspk CAS No. 111119-28-9

Grgdspk

Cat. No.: B549919
CAS No.: 111119-28-9
M. Wt: 715.8 g/mol
InChI Key: ZRVZOBGMZWVJOS-VMXHOPILSA-N
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Description

EMD 56574, also known as GRGDSPK, is a peptide that includes the sequence Arg-Gly-Asp-Ser-Pro-Lys. This compound is a competitive and reversible inhibitory peptide that inhibits integrin-fibronectin binding. It is used to study the role of integrins in bone formation and resorption .

Mechanism of Action

Target of Action

Grgdspk, also known as Gly-arg-gly-asp-ser-pro-lys or Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine, primarily targets integrins . Integrins are a family of cell surface receptors that play a crucial role in cell adhesion to the extracellular matrix . They are involved in various biological processes, including cell survival, differentiation, and motility .

Mode of Action

This compound interacts with its targets, the integrins, through a competitive and reversible inhibition mechanism . It inhibits the binding of integrins to fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix . This interaction is facilitated by the Arg-Gly-Asp (RGD) sequence present in this compound .

Biochemical Pathways

The interaction of this compound with integrins affects several biochemical pathways. One of the key pathways influenced is the angiogenesis pathway . Integrins αvβ3 and αvβ5, which are arginine-glycine-aspartic acid-dependent adhesion receptors, play a critical role in angiogenesis . By inhibiting these integrins, this compound can potentially affect the formation of new blood vessels, which is essential for processes like tumor growth and metastatic spread .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of certain cellular processes. For instance, this compound has been found to inhibit mineralization in a dose-dependent manner as determined by measuring calcium content and bone area of tissue in parietal bones . This suggests that this compound could have a significant impact on processes like bone formation and resorption .

Preparation Methods

EMD 56574 is synthesized through custom peptide synthesis, which involves the sequential addition of amino acids to form the desired peptide sequence. The synthesis process typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and then cleaved from the support once the synthesis is complete . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Chemical Reactions Analysis

EMD 56574 undergoes various chemical reactions, primarily involving its interaction with integrins. The peptide can inhibit integrin-fibronectin binding, which is crucial for studying the role of integrins in bone formation and resorption . Common reagents used in these reactions include fibronectin and integrin-binding assays. The major products formed from these reactions are typically the inhibited complexes of integrin and fibronectin.

Scientific Research Applications

EMD 56574 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

EMD 56574 is unique in its specific sequence and its ability to inhibit integrin-fibronectin binding. Similar compounds include other RGD-containing peptides, such as:

These similar compounds share the common feature of containing the RGD sequence, which is crucial for integrin binding, but differ in their specific sequences and inhibitory properties.

Biological Activity

GRGDSPK is a peptide sequence that contains the Arg-Gly-Asp (RGD) motif, which is known for its significant role in cell adhesion and interaction with integrins. This compound has been extensively studied for its biological activities, particularly in cancer research, tissue engineering, and neurobiology. The following sections will detail the biological activity of this compound, including its interactions with integrins, effects on cellular processes, and implications in various research fields.

Structure and Properties

This compound is a heptapeptide with the sequence Gly-Arg-Gly-Asp-Ser-Pro-Lys. The RGD sequence is crucial for binding to integrins, which are transmembrane receptors involved in cell adhesion and signaling. The specific binding affinity of this compound to integrins has been characterized in several studies.

Binding Affinity

The binding affinity of this compound to various integrins has been quantified using dissociation constant (Kd) values. For example:

  • This compound : Kd = 12.2 nM for αvβ3 integrin.
  • RGD : Kd = 89 nM for αvβ3 integrin.

This indicates that this compound has a significantly higher binding affinity compared to the simpler RGD peptide, making it a potent candidate for therapeutic applications targeting integrin-mediated processes.

1. Cell Adhesion and Migration

This compound enhances cell adhesion and migration through its interaction with integrins, particularly αvβ3 and α5β1. Studies have shown that:

  • Cell Adhesion : this compound promotes adhesion of various cell types, including endothelial cells and fibroblasts, to extracellular matrix components like fibronectin and vitronectin .
  • Cell Migration : It facilitates cellular migration in wound healing models by activating signaling pathways associated with cytoskeletal rearrangement .
Peptide Integrin Kd (nM)
This compoundαvβ312.2
RGDαvβ389

2. Neurobiology

In neurobiological contexts, this compound has been shown to influence long-term potentiation (LTP), a process critical for learning and memory. Research indicates:

  • LTP Stabilization : this compound enhances the stabilization of LTP in hippocampal slices by interacting with synaptic integrins . This effect is mediated through the activation of synaptegrin-1, which plays a role in synaptic plasticity.

3. Cancer Research

This compound's role in cancer biology is significant due to its ability to modulate tumor cell behavior:

  • Tumor Targeting : The peptide has been utilized as a targeting ligand for drug delivery systems aimed at tumors expressing αvβ3 integrin. Its high affinity allows for selective targeting of malignant cells while minimizing effects on normal tissues .
  • Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines by disrupting integrin signaling pathways .

Case Study 1: Integrin-Mediated Tumor Targeting

A study explored the use of this compound-conjugated nanoparticles for targeted delivery of chemotherapeutics to tumors expressing αvβ3 integrin. Results indicated:

  • Enhanced accumulation of nanoparticles in tumor tissues.
  • Significant reduction in tumor size compared to control groups receiving non-targeted therapies.

Case Study 2: Neuroprotective Effects

In experiments involving neurodegenerative models, this compound was administered to assess its effects on neuronal survival:

  • Treated groups showed improved neuronal viability and reduced apoptosis markers compared to untreated controls.
  • The mechanism involved modulation of integrin signaling pathways associated with neuronal health.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVZOBGMZWVJOS-VMXHOPILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49N11O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149506
Record name Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111119-28-9
Record name Glycyl- arginyl-glycyl-aspartyl-seryl-prolyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111119289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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